molecular formula C44H62ClN5O9 B1193200 3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

Cat. No.: B1193200
M. Wt: 840.46
InChI Key: UKACGQMFZSBZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride” is a complex organic molecule. It features multiple ethoxy groups, azido groups, and indolium ions, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of indolium ions, the introduction of azido groups, and the attachment of ethoxy chains. Each step would require specific reagents and conditions, such as:

    Formation of Indolium Ions: This might involve the reaction of indole derivatives with alkylating agents under acidic conditions.

    Introduction of Azido Groups: Azidation can be achieved using sodium azide in the presence of a suitable solvent.

    Attachment of Ethoxy Chains: This could involve etherification reactions using ethyl halides and a base.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro compounds.

    Reduction: The indolium ions can be reduced to indole derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halides or nucleophiles in the presence of a base.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce indole derivatives.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Its azido groups could be used in bioconjugation reactions, linking the compound to biomolecules for imaging or therapeutic purposes.

Medicine

Industry

Uses in materials science, such as the development of new polymers or coatings with specific properties.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For example:

    Bioconjugation: The azido groups react with alkyne groups in a click chemistry reaction, forming stable triazole linkages.

    Drug Development: The indolium ions might interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole structures but different functional groups.

    Azido Compounds: Molecules with azido groups but different core structures.

    Ethoxy-Substituted Compounds: Compounds with ethoxy groups but different core structures.

Properties

Molecular Formula

C44H62ClN5O9

Molecular Weight

840.46

IUPAC Name

3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

InChI

InChI=1S/C44H61N5O9.ClH/c1-43(2)36-12-8-10-14-38(36)48(20-24-54-28-32-57-31-27-53-23-19-46-47-45)40(43)16-6-5-7-17-41-44(3,4)37-13-9-11-15-39(37)49(41)21-25-55-29-33-58-35-34-56-30-26-52-22-18-42(50)51;/h5-17H,18-35H2,1-4H3;1H

InChI Key

UKACGQMFZSBZHG-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(azide-PEG3)-N'-(PEG4-acid)-Cy5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride
Reactant of Route 2
3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride
Reactant of Route 3
3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride
Reactant of Route 4
3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride
Reactant of Route 5
3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride
Reactant of Route 6
3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

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